
1,1-Diethoxy-N,N-dimethylmethanamine
Overview
Description
Preparation Methods
1,1-Diethoxy-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylformamide with diethyl ether in the presence of a strong base such as sodium ethoxide . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods often involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1,1-Diethoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles to form different substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amines, aldehydes, and carboxylic acids .
Scientific Research Applications
Chemistry
1,1-Diethoxy-N,N-dimethylmethanamine serves primarily as a methylating agent in organic synthesis. It facilitates the methylation of various substrates including:
- Acids
- Amines
- Thiols
- Amino acids
This property is vital for the synthesis of complex organic molecules where selective methylation is required .
Biological Research
In biological contexts, this compound is utilized to study the effects of methylation on biological pathways and molecules. Methylation plays a crucial role in gene expression and regulation, making this compound valuable for research in genetics and molecular biology .
Pharmaceutical Development
The compound is significant in the pharmaceutical industry as an intermediate for synthesizing various drugs. It is particularly useful in developing pharmaceuticals that require methylation as a key step in their synthesis . Here are some specific applications:
- Synthesis of Formamidines : It can be reacted with ammonia or primary amines to form formamidines, which are explored for their potential use as antitumor agents and enzyme inhibitors.
- Drug Development : The ability to modify biological molecules through methylation allows researchers to design drugs with improved efficacy and specificity.
Industrial Applications
This compound finds applications in:
- Crop Protection Agents : Used in the formulation of pesticides and herbicides due to its reactivity and ability to modify other compounds.
- Cosmetics Industry : Employed in hair care products for its properties that enhance product stability and efficacy .
Case Study 1: Methylation of Amines
In a study focusing on the methylation of primary amines, researchers utilized this compound to achieve high yields of N,N-dimethylated products. The reaction conditions were optimized using various solvents and temperatures, demonstrating the compound's effectiveness as a methylating agent.
Case Study 2: Synthesis of Antitumor Agents
Another study highlighted the synthesis of formamidines from this compound. The resulting compounds exhibited promising activity against cancer cell lines, showcasing the potential therapeutic applications of derivatives synthesized from this compound.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-N,N-dimethylmethanamine involves its ability to act as a methylating agent. It transfers methyl groups to various substrates, including acids, amines, thiols, and amino acids . This methylation process can alter the chemical properties and biological activity of the substrates, leading to changes in their function and behavior . The molecular targets and pathways involved in this process depend on the specific substrates and the context in which the compound is used .
Comparison with Similar Compounds
1,1-Diethoxy-N,N-dimethylmethanamine can be compared with other similar compounds such as:
1,1-Dimethoxy-N,N-dimethylmethanamine: This compound has similar methylating properties but differs in its chemical structure and reactivity.
N,N-Dimethylformamide dimethyl acetal: Another methylating agent with similar applications but different chemical properties and reactivity.
Trimethylamine, 1,1-dimethoxy-: A related compound with similar uses but distinct chemical characteristics.
The uniqueness of this compound lies in its specific chemical structure, which provides unique reactivity and selectivity in methylation reactions .
Biological Activity
1,1-Diethoxy-N,N-dimethylmethanamine (CAS Number: 1188-33-6) is a chemical compound that has garnered attention for its potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 147.22 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 130.3 °C at 760 mmHg
- Flash Point : 22.2 °C
- Toxicity : Exhibits varying levels of toxicity in different biological assays.
This compound acts primarily as a methylating agent , transferring methyl groups to various substrates. This property is significant in biochemical pathways where methylation is a critical reaction, influencing gene expression and metabolic processes .
Inhibition of Tyk2
Recent studies have highlighted the compound's potential as a Tyk2 inhibitor , which may have therapeutic implications for autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. The mechanism involves modulating cytokine signaling pathways that are often dysregulated in these conditions .
Toxicity Studies
Toxicological assessments indicate that:
- The inhalation toxicity towards rats shows an LC value of 400 ppm.
- The dermal toxicity towards rabbits has an LD value of 4320 mg/kg.
- For aquatic organisms, the EC values are as follows:
- Daphnia: 55 mg/L (96 h test)
- Leuciscus idus melanotus: 265 mg/L (48 h test)
These findings suggest that while the compound has useful biological properties, it also poses significant risks to both human health and the environment .
Case Study 1: Autoimmune Disease Treatment
A study published in Frontiers in Bioscience explored the efficacy of Tyk2 inhibitors in treating autoimmune diseases. It was found that compounds like this compound demonstrated promising results in preclinical models by significantly reducing disease severity and inflammatory markers .
Case Study 2: Methylation Effects on Gene Expression
Research indicated that the methylation activity of this compound could influence gene expression profiles associated with inflammation and immune response. In vitro studies showed altered expression levels of key cytokines when treated with varying concentrations of the compound, suggesting its potential utility in therapeutic applications targeting gene regulation.
Summary Table of Biological Activities
Biological Activity | Observations |
---|---|
Tyk2 Inhibition | Effective in reducing autoimmune symptoms |
Methylation Potential | Modulates gene expression related to inflammation |
Toxicity (LD50) | 4320 mg/kg (dermal), varies by route |
Aquatic Toxicity | EC50 values indicate moderate toxicity |
Q & A
Q. Basic: How is 1,1-diethoxy-N,N-dimethylmethanamine characterized using spectroscopic methods?
Answer:
Characterization involves a combination of IR spectroscopy , 1H NMR , and mass spectrometry . Key spectral features include:
- IR : Stretching vibrations at 1770 cm⁻¹ (C=N) and 1201–1364 cm⁻¹ (C-N bonds), with bending modes for CH₂ groups at ~1477 cm⁻¹ .
- 1H NMR : Distinct signals for dimethylamino groups at δ 2.27–2.28 ppm (singlet, 6H) and ethoxy protons as multiplets at δ 1.05–1.35 ppm (ethoxy CH₃) and δ 3.45–3.65 ppm (ethoxy CH₂) .
- Mass spectrometry : Molecular ion peak at m/z 147.2154 (C₇H₁₇NO₂) with fragmentation patterns confirming ethoxy and dimethylamino groups .
Q. Basic: What synthetic routes are commonly used for preparing this compound?
Answer:
Two primary methodologies are employed:
Mannich-type reactions : Reacting formaldehyde diethyl acetal with dimethylamine under acidic catalysis, followed by purification via distillation .
Stepwise alkylation : Using 1,1-diethoxytrimethylamine as a precursor, with optimized dropwise addition (e.g., 0.01 mol in 25 mL ethanol ) and reaction monitoring via TLC .
Key conditions : Reactions are typically conducted at 25–80°C with inert atmospheres to prevent oxidation. Yields range from 66–91% after recrystallization or column chromatography .
Q. Advanced: What mechanistic role does this compound play as a derivatization agent in gas chromatography (GC)?
Answer:
The compound acts as a green alkylation/esterification agent due to its high reactivity with polar functional groups (e.g., -OH, -NH₂). Methodology includes:
- Reaction with carboxylic acids : Forms volatile ethyl esters, enhancing GC detectability.
- Optimization : Ranked among the top 10 GC derivatization agents in greenness assessments due to low toxicity and high efficiency .
- Protocol : Use 1–2 equivalents in anhydrous ethanol at 60°C for 2 hours , followed by solvent evaporation .
Q. Advanced: What are the environmental fate and ecotoxicological implications of this compound?
Answer:
Environmental studies indicate:
- Mobility : High soil mobility (estimated Koc = 7.32–8.876 L/kg ) due to low adsorption to organic matter .
- Aquatic toxicity : Low acute toxicity to aquatic organisms (e.g., LC50 > 100 mg/L for fish), but chronic effects require further study (Table 3, ).
- Degradation : Predominant cationic form (pKa ~9.8) in water, with potential for microbial degradation under aerobic conditions .
Q. Advanced: How can stereoisomeric derivatives of this compound be resolved during synthesis?
Answer:
Chiral separation techniques are critical:
Diastereomeric salt formation : Use chiral acids (e.g., tartaric acid) to precipitate specific isomers.
Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases.
Crystallization : Slow evaporation from petroleum ether/acetone (2:1) yields enantiopure crystals, as demonstrated for related spirocyclic derivatives .
Q. Advanced: What computational approaches elucidate its electronic properties for sensor design?
Answer:
Density Functional Theory (DFT) studies reveal:
- HOMO-LUMO gaps : Calculated ΔE values range from 4.5–5.2 eV using basis sets like 6-31G(d), critical for predicting fluorescence behavior (Table 1, ).
- Charge distribution : The dimethylamino group acts as an electron donor, enhancing sensor-analyte interactions in anthracene-based fluorophores .
Q. Advanced: What strategies detect and quantify impurities in synthesized batches?
Answer:
HPLC-MS and GC-FID are preferred:
Properties
IUPAC Name |
1,1-diethoxy-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAYBPLDRWMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061584 | |
Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
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Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethylformamide diethyl acetal | |
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CAS No. |
1188-33-6 | |
Record name | Dimethylformamide diethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-33-6 | |
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Record name | Dimethylformamide diethylacetal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188336 | |
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Record name | 1188-33-6 | |
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Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
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Record name | Methanamine, 1,1-diethoxy-N,N-dimethyl- | |
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Record name | 1,1-diethoxytrimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.371 | |
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Record name | DIMETHYLFORMAMIDE DIETHYLACETAL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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